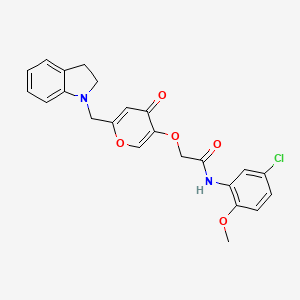

N-(5-chloro-2-methoxyphenyl)-2-((6-(indolin-1-ylmethyl)-4-oxo-4H-pyran-3-yl)oxy)acetamide

Description

N-(5-Chloro-2-methoxyphenyl)-2-((6-(indolin-1-ylmethyl)-4-oxo-4H-pyran-3-yl)oxy)acetamide is a synthetic acetamide derivative characterized by a pyran-4-one core substituted with an indolin-1-ylmethyl group and linked to a 5-chloro-2-methoxyphenyl moiety via an acetamide bridge. This compound is structurally notable for its hybrid pharmacophore, combining elements of pyranones, indolines, and chloro-methoxyaryl groups, which may confer unique biological or physicochemical properties.

Key structural identifiers include:

Properties

IUPAC Name |

N-(5-chloro-2-methoxyphenyl)-2-[6-(2,3-dihydroindol-1-ylmethyl)-4-oxopyran-3-yl]oxyacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21ClN2O5/c1-29-21-7-6-16(24)10-18(21)25-23(28)14-31-22-13-30-17(11-20(22)27)12-26-9-8-15-4-2-3-5-19(15)26/h2-7,10-11,13H,8-9,12,14H2,1H3,(H,25,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZHZFEIGGYNWCN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)NC(=O)COC2=COC(=CC2=O)CN3CCC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21ClN2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(5-chloro-2-methoxyphenyl)-2-((6-(indolin-1-ylmethyl)-4-oxo-4H-pyran-3-yl)oxy)acetamide, with the CAS number 898420-84-3, is a compound of significant interest in medicinal chemistry due to its complex structure and potential therapeutic applications. This article explores its biological activity, structural characteristics, and relevant research findings.

Structural Characteristics

The molecular formula of this compound is , with a molecular weight of 440.9 g/mol. The compound features a chloro-methoxyphenyl moiety linked to an indolin-derived pyranone structure, which is critical for its biological activity.

| Property | Value |

|---|---|

| Common Name | This compound |

| CAS Number | 898420-84-3 |

| Molecular Formula | C23H21ClN2O5 |

| Molecular Weight | 440.9 g/mol |

Anticancer Properties

Research indicates that compounds similar to this compound exhibit promising anticancer activities. For instance, studies involving related indole and pyran derivatives have shown significant cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. These effects are often attributed to the ability of these compounds to induce apoptosis and inhibit tumor growth by targeting specific signaling pathways such as the Bcl-2 family proteins .

The mechanism by which this compound exerts its biological effects is thought to involve:

- Enzyme Inhibition : Similar compounds have been shown to inhibit key metabolic enzymes, which can lead to reduced proliferation of cancer cells.

- Apoptotic Pathways : Induction of apoptosis through modulation of the Bcl-2 family proteins has been documented in related studies .

- Cell Cycle Arrest : Some derivatives demonstrate the ability to arrest the cell cycle at specific phases, further contributing to their anticancer efficacy.

Case Studies

Several studies have highlighted the biological activity of compounds structurally related to this compound:

- Study on Indole Derivatives : A study investigated the anticancer effects of various indole derivatives, revealing that certain structures could inhibit cell growth in human cancer cell lines effectively .

- Pyranone Compounds : Research on pyranone derivatives demonstrated their potential as effective agents against cancer due to their ability to induce apoptosis and inhibit angiogenesis .

Scientific Research Applications

Synthesis and Structural Characterization

The synthesis of N-(5-chloro-2-methoxyphenyl)-2-((6-(indolin-1-ylmethyl)-4-oxo-4H-pyran-3-yl)oxy)acetamide typically involves multi-step reactions that can include the formation of indole derivatives and other functional groups. The compound's structure can be confirmed through various analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) .

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that related compounds can inhibit cell growth in various cancer cell lines, including those derived from breast cancer (MDA-MB-231), ovarian cancer (OVCAR), and glioblastoma (SNB) .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against a range of pathogens. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting potential use as an antimicrobial agent .

Anti-inflammatory Effects

In silico molecular docking studies suggest that this compound may act as an inhibitor of 5-lipoxygenase, an enzyme involved in inflammatory processes. This positions it as a candidate for further development in treating inflammatory diseases .

Cancer Treatment Studies

A notable study evaluated the anticancer efficacy of a series of compounds structurally related to this compound. Results showed significant growth inhibition in several cancer cell lines, with IC50 values indicating potent activity .

Antimicrobial Efficacy Trials

In another investigation, the antimicrobial properties were assessed through disk diffusion methods against various bacterial strains. Compounds demonstrated varying degrees of inhibition zones, highlighting their potential as new antimicrobial agents .

Conclusion and Future Directions

N-(5-chloro-2-methoxyphenyl)-2-((6-(indolin-1-ylmethyl)-4-oxo-4H-pyran-3-yloxy)acetamide shows promise as a multi-functional compound with applications in cancer therapy and antimicrobial treatment. Future research should focus on optimizing its structure for enhanced efficacy and exploring its safety profile in vivo.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparisons

Key Observations:

Substituent Impact on Bioactivity: The fluoroindolinone derivative () exhibits moderate anticancer activity (IC50 = 5.797 μM), attributed to its electron-withdrawing fluorine atom and isoxazole ring, which may enhance target binding . Chlorophenyl and methoxyphenyl groups (common in ) are associated with improved lipophilicity and membrane permeability, critical for CNS-targeting agents .

Heterocyclic Core Variations: Pyran-4-one (target compound) vs. Tetrahydronaphthalene-substituted pyridines () demonstrate high thermal stability (melting points >240°C), suggesting stronger intermolecular interactions than the target compound’s pyranone core .

Key Observations:

- Synthetic Efficiency: The target compound’s analogs (e.g., ) are synthesized with moderate yields (50–73%), typical for multi-step acetamide couplings .

- Thermal Stability: Higher melting points in tetrahydronaphthalene derivatives () correlate with extended aromatic systems, whereas the target compound’s pyranone core may reduce crystallinity .

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing N-(5-chloro-2-methoxyphenyl)-2-((6-(indolin-1-ylmethyl)-4-oxo-4H-pyran-3-yl)oxy)acetamide?

- Methodological Answer : The synthesis typically involves multi-step reactions, including:

- Stepwise coupling : Attaching the indolin-1-ylmethyl group to the pyran core via nucleophilic substitution or reductive amination under alkaline conditions .

- Oxidative cyclization : Forming the 4-oxo-4H-pyran ring using oxidizing agents like DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) .

- Acetamide linkage : Coupling the chloromethoxyphenyl group to the pyran-oxy intermediate via a carbodiimide-mediated condensation (e.g., EDC/HOBt) .

- Purification : Column chromatography (silica gel, eluting with ethyl acetate/hexane) or recrystallization to achieve >95% purity .

Q. How is the compound characterized to confirm structural integrity and purity?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : H and C NMR identify proton environments and carbon frameworks, with emphasis on the indolinyl methyl (δ 3.5–4.0 ppm) and pyran carbonyl (δ 170–175 ppm) signals .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion ([M+H]) and fragmentation patterns .

- HPLC : Purity assessment using reverse-phase C18 columns (e.g., 90:10 acetonitrile/water mobile phase) .

- Infrared (IR) Spectroscopy : Validates functional groups (e.g., C=O stretch at ~1680 cm) .

Advanced Research Questions

Q. What methodologies are employed to analyze structure-activity relationships (SAR) for this compound?

- Methodological Answer :

- Analog synthesis : Modify substituents (e.g., indolinyl group → pyrrolidinyl) and compare bioactivity .

- Biological assays : Test against target enzymes (e.g., kinase inhibition assays) or cell lines (e.g., IC determination in cancer models) .

- Computational modeling : Molecular docking (using AutoDock Vina) to predict binding affinities to receptors like EGFR or PARP .

Q. How can reaction conditions be optimized to improve synthetic yield and purity?

- Methodological Answer :

- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates .

- Temperature control : Lower temperatures (0–5°C) minimize side reactions during amide bond formation .

- Catalyst screening : Test Pd/C or Ni catalysts for hydrogenation steps to reduce reaction time .

- Design of Experiments (DoE) : Use factorial design to optimize variables (e.g., pH, stoichiometry) statistically .

Q. What computational approaches predict the compound’s physicochemical properties and stability?

- Methodological Answer :

- ADMET prediction : Tools like SwissADME estimate logP (lipophilicity), aqueous solubility, and blood-brain barrier permeability .

- Molecular dynamics (MD) simulations : Analyze conformational stability in aqueous environments (GROMACS software) .

- Density Functional Theory (DFT) : Calculate electronic properties (HOMO-LUMO gaps) to assess reactivity .

Q. How can contradictions in biological activity data across studies be resolved?

- Methodological Answer :

- Assay standardization : Replicate experiments under controlled conditions (e.g., cell passage number, serum-free media) .

- Orthogonal validation : Confirm activity via independent methods (e.g., SPR for binding affinity vs. enzymatic assays) .

- Meta-analysis : Pool data from multiple studies to identify trends, adjusting for variables like solvent effects (DMSO concentration) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.